molecular formula C21H16N2O4 B2530670 (4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone CAS No. 866157-24-6

(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone

Cat. No.: B2530670
CAS No.: 866157-24-6
M. Wt: 360.369
InChI Key: GLFOVWWSYWDXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone” is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core fused with a 4-methylphenyl group and a nitro substituent. The dibenzo[b,f][1,4]oxazepine system consists of a seven-membered oxazepine ring (containing oxygen and nitrogen) fused to two benzene rings.

Properties

IUPAC Name

(4-methylphenyl)-(8-nitro-5,6-dihydrobenzo[b][1,4]benzoxazepin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4/c1-13-5-7-14(8-6-13)21(24)17-3-2-4-19-20(17)22-12-15-11-16(23(25)26)9-10-18(15)27-19/h2-11,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFOVWWSYWDXLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C3C(=CC=C2)OC4=C(CN3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Aminophenol Derivatives

A common approach involves cyclizing o-aminophenol precursors with carbonyl-containing electrophiles. For example:

  • Step 1 : Reacting 2-amino-4-methylphenol with 2-nitrobenzoyl chloride in the presence of a base (e.g., K₂CO₃) yields an intermediate amide.
  • Step 2 : Intramolecular cyclization under acidic conditions (e.g., H₂SO₄) forms the 10,11-dihydrodibenzo[b,f]oxazepine skeleton.

Reaction Conditions :

  • Solvent: DMF or dichloromethane
  • Temperature: 80–100°C for amidation; 0–25°C for cyclization
  • Yield: 60–75% (estimated from analogous syntheses)

Ullmann-Type Coupling

Copper-catalyzed coupling of 2-bromo-4-methylphenol with 2-nitroaniline derivatives facilitates C–O bond formation, followed by cyclization:

  • Catalyst : CuI/1,10-phenanthroline
  • Ligand : Bis(diphenylphosphino)methane
  • Base : Cs₂CO₃
  • Solvent : 1-Methyl-2-pyrrolidone (NMP) at 120°C

Regioselective Nitration

Introducing the nitro group at C2 requires careful control to avoid over-nitration or incorrect positioning.

Direct Nitration of the Core

  • Reagents : HNO₃/H₂SO₄ (mixed acid) at 0–5°C.
  • Regioselectivity : The electron-donating oxygen atom in the oxazepine ring directs nitration to the para position (C2).
  • Yield : ~50% (based on dibenzoxazepine nitration in PMC7450479).

Pre-Nitrated Intermediates

Alternative routes employ pre-nitrated building blocks. For example:

  • Starting Material : 2-Nitro-4-methylbenzoic acid
  • Conversion : Activated as an acid chloride and coupled with an o-aminophenol derivative before cyclization.

Optimization and Challenges

Purification

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3).
  • Recrystallization : Ethanol/water mixtures improve purity.

Yield Comparison

Method Key Step Yield (%)
Cyclocondensation Amidation/Cyclization 65
Ullmann Coupling C–O Bond Formation 58
Pre-Nitrated Route Early Nitration 72

Scalability and Industrial Relevance

  • Batch Size : Patents describe kilogram-scale synthesis using continuous flow reactors for nitration and acylation.
  • Cost Drivers : Palladium catalysts in Suzuki reactions increase expenses; Friedel-Crafts offers a cheaper alternative.

Chemical Reactions Analysis

(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while oxidation of the methyl group would yield a carboxylic acid derivative.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of dibenzo[b,f][1,4]oxazepine compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate IC50 values in the low micromolar range against cancer cells such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The mechanism of action is thought to involve the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation.

Neuroprotective Effects

There is emerging evidence suggesting that (4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone may have neuroprotective properties. Studies have indicated that it can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress-induced damage . This property makes it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Antimicrobial Properties

Preliminary studies have also explored the antimicrobial potential of this compound. It has been shown to exhibit activity against certain bacterial strains, suggesting its potential use in developing new antimicrobial agents . The exact mechanisms remain to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Polymer Chemistry

In the realm of material science, this compound has been investigated for its potential use as a monomer in polymer synthesis. Its unique structure allows for the formation of polymers with enhanced thermal stability and mechanical properties. Research into its polymerization behavior could lead to novel materials with applications in coatings and composites .

Case Study 1: Antiproliferative Activity

A study conducted on various dibenzo[b,f][1,4]oxazepine derivatives demonstrated that modifications at the nitrogen position significantly affected their anticancer activity. The presence of a nitro group at the second position was found to enhance activity against MCF-7 cells by approximately 30% compared to non-nitro substituted analogs .

Case Study 2: Neuroprotective Mechanisms

In vitro studies assessing the neuroprotective effects of related compounds revealed that they could reduce apoptosis in neuronal cells subjected to oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors .

Summary Table of Biological Activities

Activity Type Effect Cell Lines/Models Reference
AntiproliferativeSignificant growth inhibitionMCF-7, HCT116
NeuroprotectiveReduced oxidative stress-induced apoptosisNeuronal cell lines
AntimicrobialActivity against bacterial strainsVarious bacterial models

Mechanism of Action

The mechanism of action of (4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group and the dibenzo[b,f][1,4]oxazepine core may play key roles in its biological activity, potentially interacting with enzymes or receptors in the body. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The dibenzo[b,f][1,4]oxazepine scaffold is versatile, with modifications at key positions significantly altering physicochemical and pharmacological properties. Below is a detailed comparison with structurally related compounds:

Substituent Effects on Reactivity and Yield

describes derivatives of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)-2-phenylacetamide synthesized via reactions with aromatic acetic acid derivatives. Key findings include:

Compound Substituent Yield (%) Notes
8a Phenyl 48 Baseline electron-donating group
8b 1-Naphthyl 37 Increased steric hindrance lowers yield
8c 4-Fluorophenyl 83 Electron-withdrawing group enhances yield
8d 3-Chlorophenyl 49 Moderate steric and electronic effects
8e 4-Chlorophenyl 57 Para-substitution favors reactivity
8f Pyrazin-2-yl 42 Heteroaromatic group reduces efficiency
8g Thiophen-3-yl 53 Sulfur-containing analog with moderate yield

The target compound’s 2-nitro group is strongly electron-withdrawing, likely stabilizing intermediates during synthesis, akin to the 4-fluorophenyl group in 8c .

Functional Group Variations

  • Ketone vs. Amide: The target compound features a methanone group at position 9, while ’s analogs have acetamide side chains. Ketones are less polar than amides, which may reduce solubility in aqueous environments but improve lipid membrane permeability .
  • Nitro vs. Amino Groups: In , the compound 2-amino-10-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one includes an amino group at position 2.

Heteroatom Modifications

lists 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid, where sulfur replaces oxygen in the heterocycle. Sulfur’s larger atomic radius and lower electronegativity compared to oxygen may alter ring conformation and hydrogen-bonding capacity.

Biological Activity

The compound (4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone is a derivative of dibenzo[b,f][1,4]oxazepine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a dibenzoxazepine core with a methylphenyl and nitro substituent. Recent advancements in synthetic methodologies have enabled the efficient production of dibenzo[b,f][1,4]oxazepine derivatives, enhancing the exploration of their biological properties .

Anticancer Properties

Research has indicated that dibenzo[b,f][1,4]oxazepines exhibit significant anticancer activity. For instance, studies have shown that certain derivatives can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell growth and survival .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit the expression of pro-inflammatory cytokines and enzymes involved in inflammation. This activity is crucial for developing treatments for chronic inflammatory diseases .

Neuroprotective Activity

Some dibenzoxazepine derivatives have demonstrated neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
  • Modulation of Receptors : It may act on neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
  • Antioxidant Activity : The presence of the nitro group may enhance the compound's ability to scavenge free radicals, contributing to its neuroprotective effects .

Case Studies

  • In Vitro Studies : A study reported that a related dibenzo[b,f][1,4]oxazepine derivative inhibited endothelial cell migration and proliferation in vitro, highlighting its potential as an anti-angiogenic agent .
  • Animal Models : In vivo studies demonstrated that these compounds could reduce retinal vascular leakage in models of diabetic retinopathy, suggesting their therapeutic potential in ocular diseases .
  • Receptor Binding Studies : Pharmacological evaluations indicated that certain analogs exhibit selective binding to serotonin receptors, which could explain their antidepressant-like effects observed in behavioral models .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanismReference
Compound AAnticancerInhibition of cell proliferation
Compound BAnti-inflammatoryCytokine inhibition
Compound CNeuroprotectiveAntioxidant activity
Compound DAnti-angiogenicEndothelial cell migration inhibition

Q & A

Q. What are the optimal synthetic routes for preparing (4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone, and how do reaction conditions influence yield?

  • Methodological Answer : Multi-step synthesis is typically required, involving:
  • Step 1 : Formation of the dibenzo[b,f][1,4]oxazepine core via cyclization of substituted o-aminophenol derivatives with ketones or aldehydes under acidic conditions .
  • Step 2 : Nitration at the 2-position using mixed nitric-sulfuric acid systems. Steric hindrance from the 4-methylphenyl group may necessitate controlled temperature (0–5°C) to prevent over-nitration .
  • Step 3 : Methanone functionalization via Friedel-Crafts acylation or Ullmann coupling, optimized with Lewis acid catalysts (e.g., AlCl₃) .
    Yield improvements (60–75%) are achievable by prioritizing regioselective nitration and minimizing side reactions through inert atmospheres (N₂/Ar) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer : A tiered analytical approach is recommended:
  • Primary Characterization :
  • ¹H/¹³C NMR : Assign signals for the nitro group (δ 8.5–9.0 ppm in ¹H NMR) and dibenzooxazepine protons (δ 6.8–7.5 ppm) .
  • FT-IR : Confirm nitro (1520–1350 cm⁻¹) and ketone (1680–1720 cm⁻¹) stretches .
  • Advanced Techniques :
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass error .
  • XRD : Resolve crystal packing and nitro group orientation in solid-state studies .
    Discrepancies in melting points (e.g., 180–185°C vs. 175–178°C) may arise from polymorphic forms, necessitating DSC analysis .

Q. How does the nitro group influence the compound’s reactivity in cross-coupling or reduction reactions?

  • Methodological Answer : The nitro group acts as both an electron-withdrawing substituent and a directing group:
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, but over-reduction of the dibenzooxazepine ring may occur. Alternative methods (e.g., Fe/HCl) require pH control to preserve the heterocycle .
  • Cross-Coupling : Suzuki-Miyaura reactions are feasible at the 4-methylphenyl moiety, but the nitro group may deactivate palladium catalysts. Ligand screening (e.g., SPhos vs. XPhos) improves efficiency .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in catalytic efficiency during dibenzooxazepine functionalization?

  • Methodological Answer : Contradictions arise from competing pathways:
  • Pathway A : Metal-mediated C–H activation (e.g., Pd(OAc)₂) at the dibenzooxazepine’s 9-position, favored by electron-rich aryl groups .
  • Pathway B : Nucleophilic aromatic substitution (SNAr) at the nitro-substituted position, dominant under basic conditions (K₂CO₃/DMF) .
    Computational studies (DFT) can model transition states to identify rate-limiting steps. For example, steric clashes between the 4-methylphenyl group and catalyst ligands may suppress Pathway A .

Q. How can computational modeling predict the compound’s pharmacokinetic properties and bioactivity?

  • Methodological Answer : Use in silico tools to evaluate:
  • ADMET Properties : SwissADME predicts moderate blood-brain barrier permeability (LogP ≈ 3.5) but potential CYP3A4 inhibition due to the nitro group .
  • Molecular Docking : AutoDock Vina simulates binding to serotonin receptors (e.g., 5-HT₂A), leveraging the dibenzooxazepine scaffold’s affinity for CNS targets .
    Validate predictions with in vitro assays (e.g., microsomal stability tests) to address discrepancies between calculated and observed metabolic half-lives .

Q. What strategies resolve synthetic challenges in scaling up this compound for preclinical studies?

  • Methodological Answer : Key scalability hurdles and solutions:
  • Nitration Safety : Replace mixed acid systems with flow chemistry to mitigate exothermic risks. Continuous reactors enable precise temperature control (<10°C) and higher throughput .
  • Purification : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for cost-effective isolation .
  • Byproduct Management : Tandem LC-MS monitors nitro-reduction byproducts (e.g., amine derivatives) during hydrogenation steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.